molecular formula C11H15NO2 B13508674 5-(4-Aminophenyl)pentanoic acid

5-(4-Aminophenyl)pentanoic acid

Cat. No.: B13508674
M. Wt: 193.24 g/mol
InChI Key: XLUQTEWGXVPALG-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pentanoic acid backbone with an amino group attached to the fourth carbon of a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylacetic acid with a suitable reducing agent to form 4-aminophenylacetic acid. This intermediate is then subjected to a series of reactions, including alkylation and subsequent hydrolysis, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled temperature, and pressure conditions to facilitate the reduction and subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

5-(4-Aminophenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions .

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A similar compound with an amino group attached to the fifth carbon of the pentanoic acid chain.

    4-Aminophenylacetic acid: Features an amino group on the phenyl ring but lacks the extended pentanoic acid chain.

Uniqueness

5-(4-Aminophenyl)pentanoic acid is unique due to its specific structure, which combines the properties of both an amino group and a carboxylic acid group attached to a phenyl ring. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-(4-aminophenyl)pentanoic acid

InChI

InChI=1S/C11H15NO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4,12H2,(H,13,14)

InChI Key

XLUQTEWGXVPALG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)N

Origin of Product

United States

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